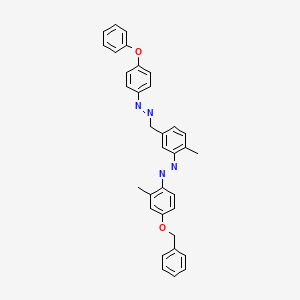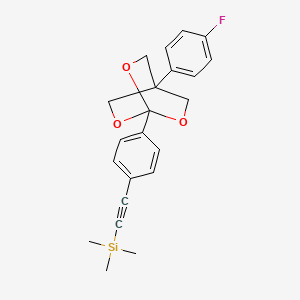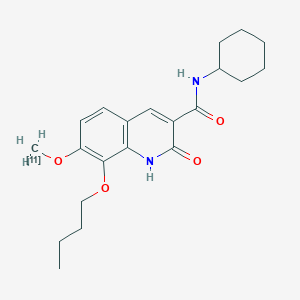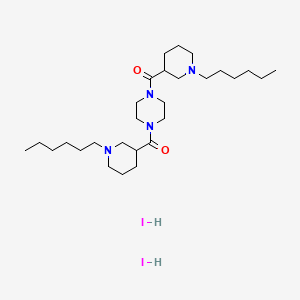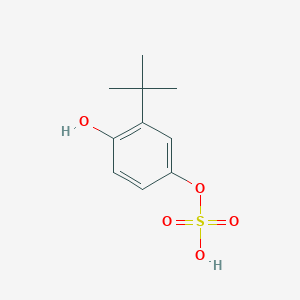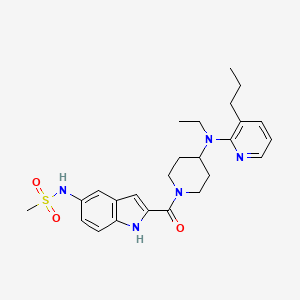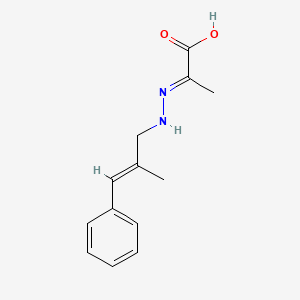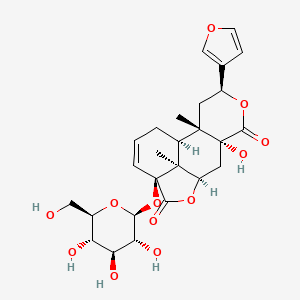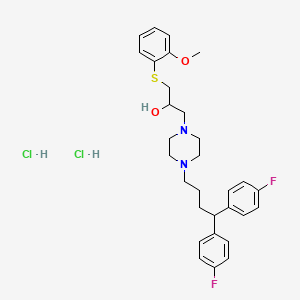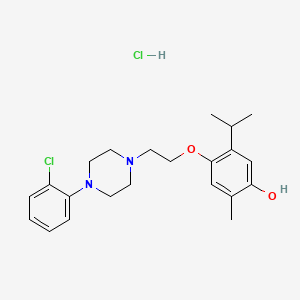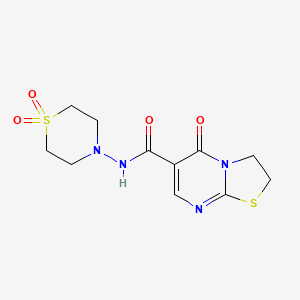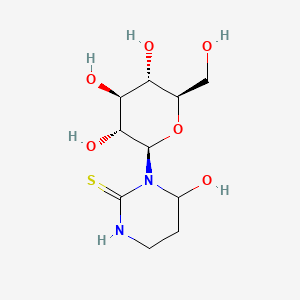
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is a complex organic compound that features a glucopyranosyl group attached to a hexahydropyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and cyclization processes. One common method involves the use of glycosidases for the glycosylation step, followed by cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as glycosidases to facilitate the glycosylation reaction. This method is preferred due to its efficiency and selectivity. The reaction is typically carried out at elevated temperatures (around 60°C) to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranosyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the formulation of cosmetic products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The glucopyranosyl moiety plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 3-(beta-D-Glucopyranosyl)-4-aminohexahydropyrimidine-2-thione
- 3-(beta-D-Glucopyranosyl)-4-guanidinohexahydropyrimidine-2-thione
Uniqueness
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets compared to its amino or guanidino counterparts .
Properties
CAS No. |
91146-98-4 |
|---|---|
Molecular Formula |
C10H18N2O6S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
6-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H18N2O6S/c13-3-4-6(15)7(16)8(17)9(18-4)12-5(14)1-2-11-10(12)19/h4-9,13-17H,1-3H2,(H,11,19)/t4-,5?,6-,7+,8-,9-/m1/s1 |
InChI Key |
WUNLETPCGLIIRT-GIAYAJAUSA-N |
Isomeric SMILES |
C1CNC(=S)N(C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1CNC(=S)N(C1O)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



